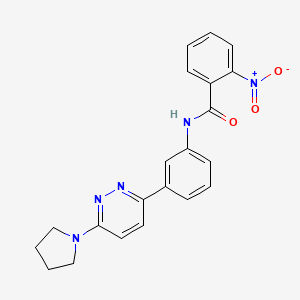
2-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C21H19N5O3 and its molecular weight is 389.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a nitro group, a pyrrolidine ring, and a pyridazine moiety, contributing to its diverse biological activities. Understanding its biological activity is essential for exploring its therapeutic applications, particularly in treating various diseases.
Chemical Structure and Properties
The molecular formula of this compound is C17H19N5O2, with a molecular weight of approximately 313.37 g/mol. The structural components include:
- Nitro Group : Enhances reactivity and potential interactions with biological targets.
- Pyrrolidine Ring : Provides flexibility and potential for conformational changes.
- Pyridazine Moiety : Contributes to the compound's ability to engage with various receptors and enzymes.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors, potentially influencing various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of phosphodiesterase pathways, which are crucial for regulating intracellular signaling mechanisms. This inhibition could lead to therapeutic effects in conditions such as hypertension or other cardiovascular diseases.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of similar pyridazine derivatives. For instance, compounds structurally related to this compound have demonstrated significant activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that the compound may possess similar antibacterial properties, warranting further investigation.
Antitumor Activity
The compound's structural features indicate potential antitumor activity. Related compounds have shown effectiveness in inhibiting the growth of various cancer cell lines. For example, pyrrole benzamide derivatives have been identified as effective inhibitors in human tumor cell lines, indicating that this compound could also be explored for its antitumor potential .
Case Study 1: Inhibition of Phosphodiesterase
A study examined the effects of similar compounds on phosphodiesterase enzymes, revealing that certain derivatives can significantly reduce enzyme activity, leading to increased levels of cyclic nucleotides within cells. This mechanism is vital for developing treatments for cardiovascular diseases.
Case Study 2: Antibacterial Efficacy
In vitro evaluations have demonstrated that related compounds exhibit potent antibacterial effects against both gram-positive and gram-negative bacteria. The structure-function relationship suggests that modifications to the nitro or pyrrolidine groups may enhance efficacy against specific bacterial strains .
Data Summary
| Compound | Molecular Formula | Biological Activity | MIC (μg/mL) | Notes |
|---|---|---|---|---|
| This compound | C17H19N5O2 | Potential phosphodiesterase inhibitor | TBD | Investigated for cardiovascular applications |
| Related Pyrrole Derivative | C15H16N4 | Antibacterial | 3.12 - 12.5 | Effective against Staphylococcus aureus |
| Pyridazine Analog | C18H20N4 | Antitumor | TBD | Inhibits growth in human tumor cell lines |
Eigenschaften
IUPAC Name |
2-nitro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c27-21(17-8-1-2-9-19(17)26(28)29)22-16-7-5-6-15(14-16)18-10-11-20(24-23-18)25-12-3-4-13-25/h1-2,5-11,14H,3-4,12-13H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOCXPSTMIZXGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














